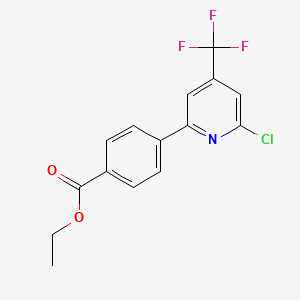
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
説明
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C15H11ClF3NO2 and its molecular weight is 329.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, with the molecular formula and CAS number 1311278-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 329.7 g/mol
- Molecular Structure : The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring is believed to enhance biological activity by influencing lipophilicity and electronic properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl group in this compound may improve its interaction with microbial membranes, thereby increasing its efficacy against various pathogens.
2. Enzyme Inhibition
Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
3. Antitumor Activity
The compound's structure suggests potential antitumor activity. Trifluoromethylated compounds have been shown to interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability.
- Electrophilic Character : The presence of chlorine may impart electrophilic character, allowing for interactions with nucleophilic sites in biological macromolecules.
- Receptor Interaction : Potential interactions with specific receptors involved in signaling pathways related to inflammation and cancer.
Case Studies
Several studies have explored the biological activity of related compounds:
特性
IUPAC Name |
ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOGTTUJNKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















